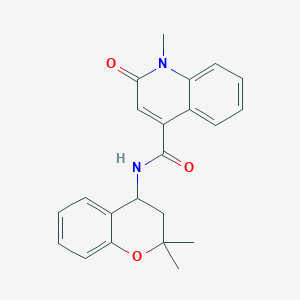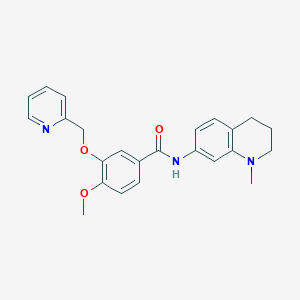![molecular formula C18H17ClN2O4S B7564070 N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide](/img/structure/B7564070.png)
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide, also known as CP-96345, is a chemical compound that has been widely studied for its potential therapeutic applications. CP-96345 belongs to the class of compounds known as benzamides, which have been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Mécanisme D'action
The exact mechanism of action of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipsychotic effects. In addition, N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide has been shown to have a positive effect on cognitive function, making it a promising candidate for the treatment of conditions such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide is that it has been shown to be relatively safe and well-tolerated in animal studies, with few side effects reported. However, one limitation of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide is that its effects may be limited to certain types of inflammation, and it may not be effective in all cases.
Orientations Futures
There are many potential future directions for research on N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide. For example, researchers could investigate the potential use of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide in the treatment of other inflammatory conditions, such as asthma or inflammatory bowel disease. In addition, researchers could investigate the potential use of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide in combination with other drugs, in order to enhance its therapeutic effects. Finally, researchers could investigate the potential use of N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide in the treatment of other conditions, such as neurological disorders or cancer.
Méthodes De Synthèse
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with N-methyl-3-pyrrolidone, followed by reaction with methylsulfonyl chloride. The resulting product can then be purified using techniques such as column chromatography.
Applications De Recherche Scientifique
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. For example, N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of conditions such as rheumatoid arthritis and other autoimmune disorders.
Propriétés
IUPAC Name |
N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-26(24,25)16-9-5-2-6-12(16)17(22)20-14-10-11-21(18(14)23)15-8-4-3-7-13(15)19/h2-9,14H,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLLRVNIQPMTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2CCN(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[4-(2-Methylphenyl)piperazin-1-yl]-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7563993.png)


![N-[2-(5-cyano-3,4-diethyl-6-oxopyridazin-1-yl)ethyl]ethanesulfonamide](/img/structure/B7564024.png)
![1-[[(2-Cyclopropyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7564032.png)
![1,4'-bipiperidin-1'-yl[5-(phenylcarbonyl)-2,3-dihydro-1H-pyrrolizin-1-yl]methanone](/img/structure/B7564040.png)

![(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone](/img/structure/B7564052.png)
![2,3-dichloro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7564056.png)
![1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrrole-2-carboxamide](/img/structure/B7564063.png)
![3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide](/img/structure/B7564075.png)

![2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole](/img/structure/B7564080.png)
![1'-[2-(4-Ethoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7564090.png)